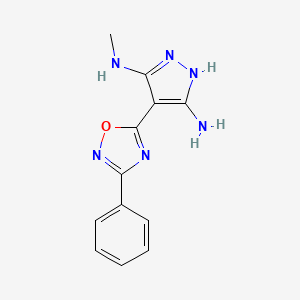
3-N-Methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine
説明
3-N-Methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine is a useful research compound. Its molecular formula is C12H12N6O and its molecular weight is 256.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Oxadiazoles have been found to have a wide range of medicinal applications, including anticancer , vasodilator , anticonvulsant , antidiabetic , and other miscellaneous applications . Some oxadiazole derivatives have shown significant biological activity with a potency comparable to standard drugs .
The pharmacokinetics of oxadiazoles, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), have been studied in silico . The results of these studies can provide insights into the compound’s bioavailability and potential toxicity .
生物活性
3-N-Methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1188304-97-3
- Molecular Formula : C13H14N6O
- Molecular Weight : 256.26 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. Key areas of focus include:
- Anticancer Activity : Several studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The incorporation of the oxadiazole moiety enhances the cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Research has shown that compounds containing oxadiazole rings can possess antimicrobial activity. The specific interactions of 3-N-Methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole with microbial targets could provide insights into its potential use as an antimicrobial agent.
- Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor of specific enzymes involved in cancer progression and bacterial resistance mechanisms.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the pyrazole and oxadiazole moieties significantly influence biological activity. For example:
- Substituents on the phenyl ring impact the potency and selectivity of the compound against various biological targets.
| Modification | Effect on Activity |
|---|---|
| Methyl group on N | Increased lipophilicity and improved cell membrane penetration |
| Oxadiazole substitution | Enhanced anticancer activity due to increased interaction with DNA/RNA targets |
Case Study 1: Anticancer Activity
In a study published by PubChem, derivatives similar to 3-N-Methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole were tested against various cancer cell lines. The results indicated that compounds with a similar structure exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxic effects.
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of oxadiazole derivatives highlighted the effectiveness of compounds containing the oxadiazole ring against Gram-positive and Gram-negative bacteria. The study found that modifications to the side chains influenced the minimum inhibitory concentration (MIC) values significantly.
特性
IUPAC Name |
3-N-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O/c1-14-11-8(9(13)16-17-11)12-15-10(18-19-12)7-5-3-2-4-6-7/h2-6H,1H3,(H4,13,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPURTKULATJAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNC(=C1C2=NC(=NO2)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















